2,3-Lutidine

Separation science Quality control Pharmaceutical intermediates

2,3-Lutidine (CAS 583-61-9) is the essential 2,3-dimethylpyridine isomer required for lansoprazole and omeprazole synthesis. Its unique substitution pattern cannot be substituted by 2,6-lutidine. Differential pKa (6.57) and host-guest selectivity enable pharma-grade purification (≥99%). Procure high-purity material to ensure API specificity.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 583-61-9
Cat. No. B1584814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Lutidine
CAS583-61-9
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C
InChIInChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3
InChIKeyHPYNZHMRTTWQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Lutidine (CAS 583-61-9): Procurement Specifications and Isomeric Identity for Pharmaceutical Intermediates


2,3-Lutidine (2,3-dimethylpyridine, CAS 583-61-9) is a heterocyclic aromatic compound belonging to the lutidine family of dimethyl-substituted pyridine derivatives [1]. This colorless to slightly yellow liquid exhibits a boiling point of 162–163 °C, a density of 0.945 g/mL at 25 °C, and a pKa of 6.57 at 25 °C [2]. As a positional isomer among six possible lutidine constitutional isomers (including 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine), 2,3-lutidine functions as a critical pharmaceutical intermediate, specifically as a raw material in the synthesis of proton pump inhibitors lansoprazole and omeprazole [3].

Why 2,3-Lutidine Cannot Be Replaced by Other Lutidine Isomers in Critical Applications


Despite sharing the same molecular formula (C7H9N) and molecular weight (107.15 g/mol), lutidine isomers exhibit distinct physicochemical properties and reactivity profiles that preclude simple substitution [1]. Differences in the ortho-, meta-, and para-arrangement of methyl groups on the pyridine ring produce measurable variations in boiling point (spanning 144 to 164 °C across isomers), pKa (ranging from 6.40 to 6.99), and water solubility (from 33 to 350 g/L) [2]. Critically, the 2,3-substitution pattern creates a unique steric and electronic environment distinct from the more widely available 2,6-lutidine, enabling specific molecular recognition in host-guest separation processes [3]. These quantifiable differences directly impact synthetic pathway specificity, separation efficiency, and final product purity in regulated pharmaceutical manufacturing environments.

2,3-Lutidine Differentiation: Quantitative Evidence for Scientific Selection vs. Closest Analogs


Boiling Point Differentiation from 2,6-Lutidine Enables Fractional Distillation Purity Assessment

2,3-Lutidine exhibits a boiling point of 162–163 °C, which is approximately 18–19 °C higher than that of 2,6-lutidine (144 °C) [1]. This substantial boiling point differential provides a quantifiable physical property for purity verification and separation from the most industrially abundant lutidine isomer, 2,6-lutidine, which is produced on large scale via acetone-formaldehyde-ammonia condensation [2].

Separation science Quality control Pharmaceutical intermediates

Water Solubility Differential vs. 2,4-Lutidine Affects Aqueous Workup Procedures

2,3-Lutidine has a water solubility of 95 g/L at 26 °C [1]. In contrast, 2,4-lutidine exhibits significantly higher water solubility of 350 g/L [2]. This 3.7-fold difference in aqueous solubility impacts liquid-liquid extraction efficiency, phase separation behavior, and aqueous waste stream management during large-scale pharmaceutical synthesis.

Process chemistry Extraction Reaction workup

pKa Differentiation Among Lutidine Isomers Dictates Acid-Base Extraction Selectivity

The pKa (conjugate acid) of 2,3-lutidine is 6.57 at 25 °C [1]. This value is intermediate among lutidine isomers, with 2,4-lutidine exhibiting the highest pKa at 6.99, 2,5-lutidine the lowest at 6.40, and 2,6-lutidine at 6.60 [2]. The 0.42 pKa unit range across isomers corresponds to an approximately 2.6-fold difference in proton affinity, enabling pH-dependent selective extraction in purification workflows.

Acid-base chemistry Extraction Purification

Host-Guest Enclathration Selectivity Ranking for Isomeric Separation Processes

In systematic enclathration studies using three related diol host compounds to separate lutidine isomers, the selectivity trend was determined as: 2,3-lutidine ≈ 3,4-lutidine > 2,5-lutidine > 2,4-lutidine > 2,6-lutidine [1]. A parallel study using a TADDOL host found an inverse selectivity sequence of 2,6 > 2,3 > 3,4 > 2,5 > 2,4 > 3,5-lutidine [2]. The high enclathration preference of 2,3-lutidine in diol host systems (equal highest with 3,4-lutidine) demonstrates quantifiable molecular recognition that can be exploited for selective purification.

Supramolecular chemistry Isomer separation Purification technology

Catalytic Performance: 2,3-Lutidine-Bridged Bis-Perimidinium Precatalyst in Palladium-Catalyzed Cross-Coupling

A 2,3-lutidine-bridged bis-perimidinium salt was synthesized and evaluated as a precatalyst precursor for palladium-catalyzed Heck and Suzuki cross-coupling reactions. The bisylidene derived from 2,3-lutidine exhibited stronger σ-donor character, enabling efficient catalysis under aerobic conditions at ppm-scale catalyst loadings [1]. While this evidence is specific to a derivative rather than the free base, the 2,3-substitution pattern is structurally essential for the bridging geometry and electronic properties of the active catalyst.

Catalysis Cross-coupling Organometallic chemistry

Evidence-Based Application Scenarios for 2,3-Lutidine Procurement and Use


Pharmaceutical Intermediate for Lansoprazole and Omeprazole Synthesis

2,3-Lutidine serves as a raw material and key intermediate in the synthesis of the proton pump inhibitors lansoprazole and omeprazole [1]. The specific 2,3-dimethyl substitution pattern on the pyridine ring is structurally required for the downstream synthetic pathway. Procurement of high-purity 2,3-lutidine (typically ≥98–99%) is essential to avoid isomer contamination that would compromise reaction specificity and final API purity. The 95 g/L water solubility and pKa of 6.57 inform aqueous workup and pH adjustment protocols during the multistep synthesis [2].

Selective Purification via Enclathration or Adsorption Resin Chromatography

The high enclathration selectivity of 2,3-lutidine in diol host systems—ranked equal highest with 3,4-lutidine and substantially greater than 2,6-lutidine [1]—provides a quantifiable basis for developing selective separation methods. Patent literature describes purification of crude 2,3-lutidine using large-pore adsorption resins that exploit differential adsorption and screening effects among lutidine components [2]. This selectivity advantage is particularly relevant for upgrading technical-grade 2,3-lutidine to pharmaceutical-grade purity (>99%) where isomer cross-contamination is a critical quality attribute.

Acid-Base Extraction for Isomer Resolution in Quality Control

The pKa of 2,3-lutidine (6.57) differs measurably from other lutidine isomers—notably 2,4-lutidine (pKa 6.99) and 2,5-lutidine (pKa 6.40) [1]. This differential proton affinity enables pH-controlled extraction protocols for separating 2,3-lutidine from co-occurring isomers during purification. For example, adjusting aqueous phase pH to approximately 5.5–6.0 selectively protonates isomers with higher pKa values while leaving 2,3-lutidine predominantly in the neutral form for organic-phase extraction. This principle is directly applicable to quality control laboratories verifying isomer purity and to process chemists optimizing downstream purification workflows.

Organometallic Precatalyst Development for Cross-Coupling Reactions

The 2,3-lutidine scaffold, when incorporated as a bridging unit in bis-perimidinium salts, yields precatalysts with enhanced σ-donor character for palladium-catalyzed Heck and Suzuki cross-coupling reactions [1]. The 2,3-substitution pattern is geometrically required for the observed bridging architecture; alternative lutidine isomers (e.g., 2,6-lutidine) would produce different ligand geometries with altered catalytic properties. This application is relevant for medicinal chemistry groups developing novel catalytic systems and for CROs optimizing cross-coupling steps in complex molecule synthesis. Procurement of high-purity 2,3-lutidine ensures consistent ligand precursor quality.

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